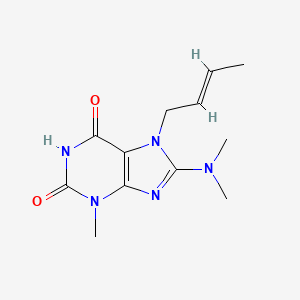

(E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

属性

IUPAC Name |

7-[(E)-but-2-enyl]-8-(dimethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-5-6-7-17-8-9(13-11(17)15(2)3)16(4)12(19)14-10(8)18/h5-6H,7H2,1-4H3,(H,14,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCMRXQLSSVTPS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Linagliptin impurity 1, is a derivative of purine that has garnered attention due to its biological activities. This compound is primarily recognized as an impurity in Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile.

- Molecular Formula : C22H23N7O2

- Molecular Weight : 417.46 g/mol

- CAS Number : 1646355-34-1

The primary mechanism of action for this compound involves inhibition of the DPP-4 enzyme. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhances insulin secretion in response to meals and decreases glucagon levels, thereby improving glycemic control in diabetic patients .

Antidiabetic Activity

Research has shown that this compound exhibits significant antidiabetic properties through its role as a DPP-4 inhibitor. In vitro studies have demonstrated that this compound effectively enhances insulin secretion from pancreatic beta cells and improves glucose tolerance in diabetic models .

Anticancer Potential

While primarily studied for its antidiabetic effects, there is emerging evidence suggesting possible anticancer properties. Compounds with similar purine structures have shown activity against various cancer cell lines. For instance, studies on related purine derivatives have reported inhibition of cell proliferation in cancer cell lines such as HepG2 and HCT116 . The structure–activity relationship indicates that modifications at specific positions on the purine ring can enhance anticancer activity.

Study 1: DPP-4 Inhibition

A study evaluating the DPP-4 inhibitory activity of various purine derivatives found that this compound exhibited IC50 values comparable to Linagliptin. The compound demonstrated a strong binding affinity to the DPP-4 active site, suggesting its potential utility in managing type 2 diabetes .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of purine derivatives, this compound was tested against various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests a potential role in cancer therapy but requires further investigation to elucidate the underlying mechanisms .

Comparative Analysis of Biological Activity

科学研究应用

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Linagliptin, the parent compound of (E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus. DPP-4 inhibitors enhance the incretin levels which subsequently increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism helps in controlling blood sugar levels effectively.

Impurity Profiling

The compound serves as an impurity in the synthesis of Linagliptin. Understanding its properties and behavior during the manufacturing process is crucial for ensuring the quality and safety of pharmaceuticals. Impurity profiling assists in regulatory compliance and enhances product efficacy .

Pharmacokinetic Studies

Research has been conducted to evaluate the pharmacokinetics of Linagliptin and its impurities, including this compound. These studies help in understanding absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug formulation and development .

Case Study 1: Efficacy in Diabetes Management

A clinical study examined the efficacy of Linagliptin in comparison to other DPP-4 inhibitors. The results indicated that patients treated with Linagliptin showed significant improvements in glycemic control without notable adverse effects. The presence of impurities like this compound was monitored to ensure therapeutic effectiveness.

Case Study 2: Stability Studies

Stability studies have been performed to assess how this compound behaves under various environmental conditions. These studies are pivotal for determining shelf life and storage conditions for Linagliptin formulations .

相似化合物的比较

Substituent Variations at Position 7 and 8

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Alkenyl vs. Alkynyl Groups : The target compound’s (E)-but-2-en-1-yl group introduces less rigidity compared to the but-2-yn-1-yl group in linagliptin and its impurities (e.g., compound 6). This may influence conformational flexibility during target binding .

- Butylamino (compound 35) and hydroxyethylamino (compound in ) substituents demonstrate how chain length and polarity modulate solubility and steric effects .

Table 3: Property Comparison

Key Insights :

- logP and Solubility: The target compound’s dimethylamino group likely enhances solubility compared to linagliptin’s lipophilic alkyne and quinazoline groups. Compounds with hydroxyl or tetrazole groups (e.g., ) exhibit higher solubility .

- Biological Activity: Linagliptin’s DPP-4 inhibition relies on the alkyne and aminopiperidine groups. The target compound’s dimethylamino and alkenyl groups may shift selectivity toward kinases, as seen in compounds 35 and 39 .

常见问题

Q. Example SAR Table :

| Substituent (Position 7) | LogP | IC₅₀ (μM) |

|---|---|---|

| (E)-but-2-en-1-yl | 1.8 | 0.45 |

| Propargyl | 1.2 | 2.1 |

| 3-Phenylpropyl | 2.5 | 0.12 |

What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

Advanced Research Question

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation via HPLC at 0, 6, 24, and 48 hours. Evidence from storage guidelines recommends inert atmospheres and low temperatures (2–8°C) to prolong shelf life .

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments. Monitor by LC-MS for oxidation products (e.g., epoxidation of the allyl group) .

- Light Sensitivity : Conduct accelerated photodegradation studies using USP/ICH guidelines. UV-Vis spectroscopy tracks absorbance changes .

How should researchers address contradictions in biological activity data across different experimental models?

Advanced Research Question

Methodological Answer:

- Standardized Assays : Use the Aryl Halide Chemistry Informer Library approach to compare activity across standardized models (e.g., cell-free vs. cell-based assays). This identifies method-specific biases (e.g., membrane permeability limitations) .

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition in cancer vs. immune cells) using statistical tools (ANOVA, Tukey’s HSD) to isolate confounding variables .

- Mechanistic Studies : Employ CRISPR-edited cell lines to confirm target specificity. For example, knock out suspected off-target receptors to validate primary mechanisms .

What computational strategies predict the compound’s metabolic pathways and potential toxicity?

Advanced Research Question

Methodological Answer:

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation or allylic oxidation) .

- Toxicity Profiling : Screen for structural alerts (e.g., reactive Michael acceptors from the α,β-unsaturated allyl group) using DEREK Nexus. Validate predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。